molecular formula C25H24NO8P B1437190 Fmoc-D-Ser(Po(Obzl)Oh)-OH CAS No. 1212481-01-0

Fmoc-D-Ser(Po(Obzl)Oh)-OH

Cat. No. B1437190
M. Wt: 497.4 g/mol
InChI Key: ZBPUWGDUVAAWJY-HSZRJFAPSA-N
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Description

“Fmoc-D-Ser(Po(Obzl)Oh)-OH” appears to be a modified amino acid. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amine group. The “D-Ser” part refers to the D-enantiomer of the amino acid serine. The “Po(Obzl)Oh” part is not a standard notation and might refer to a specific modification of the serine side chain.





  • Synthesis Analysis

    The synthesis of such a compound would likely involve standard techniques in peptide chemistry, such as solid-phase peptide synthesis. The Fmoc group can be added using Fmoc-OSu in the presence of a base, and the side chain modification would depend on the exact nature of the “Po(Obzl)Oh” group.





  • Molecular Structure Analysis

    The molecular structure would be based on the structure of serine, with modifications for the Fmoc group and the “Po(Obzl)Oh” group. The exact structure would depend on the nature of these groups.





  • Chemical Reactions Analysis

    As a modified amino acid, this compound could potentially participate in peptide bond formation reactions to incorporate it into a larger peptide or protein. The reactivity would largely depend on the nature of the “Po(Obzl)Oh” group.





  • Physical And Chemical Properties Analysis

    The physical and chemical properties would depend on the exact structure of the compound, particularly the nature of the “Po(Obzl)Oh” group.




  • Scientific Research Applications

    Phosphopeptide Synthesis

    Fmoc-D-Ser(Po(Obzl)Oh)-OH plays a significant role in the synthesis of phosphopeptides, which are critical for biological research and therapeutic applications. For instance, White (2001) discusses the optimization of coupling methods for the introduction of mono-benzyl phosphate esters of Fmoc protected phosphoamino acids, including Fmoc-D-Ser(Po(Obzl)Oh)-OH, in phosphopeptide synthesis (White, 2001). Luo et al. (2006) demonstrate the use of Fmoc-D-Ser(Po(Obzl)Oh)-OH in the manual synthesis of a phosphopeptide related to the C-terminal of the c-Fos protein, showcasing its utility in peptide research (Luo et al., 2006).

    Peptide Research and Analysis

    In peptide research, Fmoc-D-Ser(Po(Obzl)Oh)-OH is used for the synthesis of various peptides, including multiphosphorylated sequences. For example, O’Brien-Simpson et al. (2007) describe the synthesis of a multiphosphorylated peptide sequence from phosphophoryn, using Fmoc-D-Ser(Po(Obzl)Oh)-OH as a building block (O’Brien-Simpson et al., 2007).

    Material Science and Nanotechnology

    Fmoc-D-Ser(Po(Obzl)Oh)-OH has implications in material science and nanotechnology as well. Kshtriya et al. (2021) report the self-assembly of Fmoc variants of amino acids, including Fmoc-D-Ser(Po(Obzl)Oh)-OH, under different conditions, indicating its potential in designing novel materials and nanostructures (Kshtriya et al., 2021).

    Glycopeptide Synthesis

    In glycopeptide synthesis, Fmoc-D-Ser(Po(Obzl)Oh)-OH is used to introduce glycosylated structures into peptides. For example, Ryan et al. (2017) describe the use of a related Fmoc-Ser derivative for efficient O-glycosylation in peptide synthesis (Ryan et al., 2017).

    Phosphorylation Studies

    Fmoc-D-Ser(Po(Obzl)Oh)-OH is pivotal in studies involving phosphorylation, a key post-translational modification in proteins. Perich (1997) discusses the use of Fmoc-protected phosphoamino acids, like Fmoc-D-Ser(Po(Obzl)Oh)-OH, for synthesizing Tyr(P)-containing peptides, essential for studying phosphorylation in biological systems (Perich, 1997).

    Safety And Hazards

    The safety and hazards would also depend on the exact structure of the compound. Standard safety procedures for handling amino acids and peptides should be followed.




  • Future Directions

    Future research could potentially explore the properties and applications of this compound, particularly if the “Po(Obzl)Oh” group confers some unique functionality.




    Please note that this is a general analysis based on the limited information available and the exact details could vary depending on the specific nature of the “Po(Obzl)Oh” group. For a more accurate analysis, more information or a more detailed structural formula would be needed. It’s always recommended to consult with a chemical professional or refer to specific literature sources for more detailed and accurate information.


    properties

    IUPAC Name

    (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZBPUWGDUVAAWJY-HSZRJFAPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H24NO8P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    497.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Fmoc-D-Ser(Po(Obzl)Oh)-OH

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    P HO - sigmaaldrich.cn
    Fmoc-Tyr (PO3H2)-OH is the simplest and most cost effective derivative for the introduction of phosphotyrosine by Fmoc synthesis [3]. As the phosphate group is not protected, there are …
    Number of citations: 0 www.sigmaaldrich.cn
    D Singer, R Hoffmann - Peptide-Based Drug Design, 2008 - Springer
    Most mammalian proteins are transiently phosphorylated on seryl, threonyl, or tyrosyl positions by kinases and dephosphorylated by phosphatases in response to specific intra- or …
    Number of citations: 2 link.springer.com

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